- Preparation of 5-azacytosine via the condensation of amidinourea formate and N,N-dimethylformamidedialkylacetals, Germany, , ,
Cas no 931-86-2 (5-Azacytosine)
5-Azacytosine Chemical and Physical Properties
Names and Identifiers
-
- 5-Azacytosine
- 4-amino-1,3,5-triazin-2(1h)-one
- 4-amino-s-triazin-2(1h)-on
- 5-triazin-2(1h)-one,4-amino-3
- 2-Amino-4-hydroxy-1,3,5-triazine
- 2-AMINO-4-HYDROXY-S-TRIAZINE
- 4-AMINO-1,3,5-TRIAZIN-2-ONE
- 4-AMINO-1,3,5-TRIAZINE-2[1H]-ONE
- 5-Azacytidine
- AZACYTOSINE, 5-(RG)
- 2-Amino-4-hydroxy-1,3,5-triazine hydrate
- 4-amino-1,2-dihydro-1,3,5-triazin-2-one
- 4-Amino-1H-[1,3,5]triazin-2-on
- 4-amino-s-triazin-2-o
- 5-AZACYTOSINE, 1 G
- 5-AZACYTOSINE, HYDRATE
- 5-AZOCYTOSINE
- 6-amino-1,2-dihydro-1,3,5-triazin-2
- AZACYTOSINE
- 2-Hydroxy-4-aminotriazine
- 4-Amino-1,3,5-triazin-2-ol
- 4-Amino-2-hydroxy-1,3,5-triazine
- NSC 51100
- NSC 54006
- 1,3,5-Triazin-2(1H)-one, 4-amino-
- 6-amino-1H-1,3,5-triazin-2-one
- 6-Amino-1,3,5-triazin-2(1H)-one
- s-Triazin-2(1H)-one, 4-amino-
- s-Triazin-2-ol, 4-amino-
- 6-amino-1,2-dihydro-1,3,5-triazin-2-one
- 4-amino-s-triazin-2(1H)-one
- MFEFTTYGMZOIKO-UHFFFAOYSA-N
- 5-aza cytosine
- 1,3,5-Triazin-2(1H)-one, 4-amino- (9CI)
- 6-Amino-1,3,5-triazin-2(1H)-one (ACI)
- s-Triazin-2(1H)-one, 4-amino- (8CI)
- s-Triazin-2-ol, 4-amino- (7CI)
- NSC-51100
- 5-Azacytosine (4-Amino-1,3,5-triazin-2(1H)-one)
- DTXCID00161766
- AKOS015854832
- MFCD00149402
- A-9450
- 1118000-83-1
- AKOS002658026
- BCP22914
- 931-86-2
- SY030603
- A51119
- MFCD00051007
- AKOS015919837
- EINECS 213-242-9
- NSC51100
- DB-006956
- AS-10943
- 4040-10-2
- C5UW4MS7VR
- UNII-C5UW4MS7VR
- DTXSID80239275
- Q27139948
- 5-Azacytosine-15N4
- 1216950-61-6
- NSC-54006
- 4-Methoxy Phencyclidine-d4 Hydrochloride
- Z1962222528
- NS00039530
- SCHEMBL21169645
- EN300-136571
- 5AZ
- MFCD00006033
- 4-amino-1H-1,3,5-triazin-2-one
- SCHEMBL13863
- NSC54006
- CHEBI:72474
- AC-12915
- CS-0008471
- 2-Amino-4-hydroxy-sym-triazine
- BDBM50389508
- CHEMBL1230389
- 4-amino-5H-1,3,5-triazin-2-one
- 5-Aza-Cytosine
- 4-Amino-1,3,5-triazin-2(1H)-one #
-
- MDL: MFCD00006033
- Inchi: 1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)
- InChI Key: MFEFTTYGMZOIKO-UHFFFAOYSA-N
- SMILES: O=C1NC(N)=NC=N1
- BRN: 116378
Computed Properties
- Exact Mass: 112.03900
- Monoisotopic Mass: 112.03851076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: -1.2
- Topological Polar Surface Area: 79.8
Experimental Properties
- Color/Form: Colorless crystals. At pH 1, the maximum absorption wavelength is 248nm, and the molar absorptivity is 6310
- Density: 1.86
- Melting Point: >300 °C (lit.)
- Boiling Point: 209.98°C (rough estimate)
- Flash Point: 258.1 °C
- Refractive Index: 1.8010 (estimate)
- PSA: 84.66000
- LogP: -0.67170
- Solubility: Soluble in water.
5-Azacytosine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
-
Warning Statement:
P264,P270,P301
P312,P330,P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S22-S24/25
- RTECS:XZ2854300
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
5-Azacytosine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933699090Overview:
2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
5-Azacytosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1091-5g |
5-Azacytosine |
931-86-2 | 98.0%(T) | 5g |
¥390.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1091-25g |
5-Azacytosine |
931-86-2 | 98.0%(T) | 25g |
¥1390.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A435A-25g |
5-Azacytosine |
931-86-2 | 98%(calculated on anhydrous substance) | 25g |
¥81.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A435A-100g |
5-Azacytosine |
931-86-2 | 98%(calculated on anhydrous substance) | 100g |
¥321.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A435A-5g |
5-Azacytosine |
931-86-2 | 98%(calculated on anhydrous substance) | 5g |
¥35.0 | 2022-05-30 | |
| Fluorochem | 036331-25g |
5-Azacytosine |
931-86-2 | 95% | 25g |
£15.00 | 2022-02-28 | |
| Fluorochem | 036331-100g |
5-Azacytosine |
931-86-2 | 95% | 100g |
£46.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101376-100g |
5-Azacytosine |
931-86-2 | 98% | 100g |
¥342.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101376-500g |
5-Azacytosine |
931-86-2 | 98% | 500g |
¥1397.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101376-5g |
5-Azacytosine |
931-86-2 | 98% | 5g |
¥29.90 | 2023-09-04 |
5-Azacytosine Production Method
Production Method 1
1.2 Reagents: Formic acid Solvents: Water
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Acetic anhydride ; 100 - 110 °C; 45 min, 100 - 110 °C; 100 - 110 °C; 110 °C → reflux; 2 h, reflux; reflux → 70 °C
1.3 Reagents: Ethanol
- Preparation method of 5-azacytosine, China, , ,
Production Method 6
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 25 - 30 °C; 5 min
1.3 28 °C; 28 °C → 50 °C; 4 h, 45 - 50 °C; 50 °C → 35 °C
1.4 Reagents: Formic acid ; pH 6 - 7
- Azacytidine process and polymorphs, World Intellectual Property Organization, , ,
Production Method 7
- Method for preparing, separating and purifying decitabine, China, , ,
Production Method 8
1.2 Solvents: Water ; rt
- An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug, Organic Process Research & Development, 2013, 17(2), 303-306
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
- Synthetic method of 5-azacytosine from dicyandiamide and formic acid by high-pressure reaction in presence of p-toluenesulfonic acid as catalyst, China, , ,
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
- Capecitabine medicinal precursor compound, preparation method and medical use, China, , ,
Production Method 18
Production Method 19
- A new process for deprotection of acetyl and benzoyl groups in synthesis of azacitidine, Asian Journal of Chemistry, 2018, 30(7), 1521-1524
Production Method 20
- Method for preparing decitabine from 2-deoxy-D-ribose, China, , ,
5-Azacytosine Raw materials
5-Azacytosine Preparation Products
5-Azacytosine Suppliers
5-Azacytosine Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 5-Azacytosine
Market Research and Analysis Report on 5-Azacytosine (931-86-2) in Chemical-Biomedical Fields
5-Azacytosine, also known by its CAS number 931-86-2, is a well-documented compound in the chemical and biomedical sciences. This report provides an in-depth analysis of its current market status, research advancements, and potential applications.
The compound has garnered significant attention due to its role as a DNA methyltransferase inhibitor, making it a valuable tool in epigenetic research. Recent studies have highlighted its potential in therapeutic applications, particularly in the treatment of certain cancers and hematological disorders.
Market demand for 5-Azacytosine has been driven by increasing investments in epigenetic therapies and the growing need for innovative cancer treatments. Key players in the pharmaceutical and biotechnology sectors are actively exploring its commercialization opportunities.
Research methodologies have focused on optimizing synthesis routes to enhance scalability and reduce production costs. Additionally, preclinical studies have been conducted to evaluate its efficacy and safety profiles, paving the way for potential clinical trials.
The global supply chain for 5-Azacytosine is currently concentrated among a few specialized manufacturers, with Asia-Pacific regions emerging as significant production hubs. However, regulatory challenges and intellectual property issues remain critical factors influencing market dynamics.
In conclusion, 5-Azacytosine (931-86-2) holds promising prospects in the chemical-biomedical industry. Continued research and development efforts are expected to unlock its full therapeutic potential and expand its market presence in the coming years.
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